molecular formula C8H15NO3 B13514963 Ethyl 3-hydroxypiperidine-3-carboxylate

Ethyl 3-hydroxypiperidine-3-carboxylate

Cat. No.: B13514963
M. Wt: 173.21 g/mol
InChI Key: INOIRMPDTDVYQO-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Ethyl 3-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can lead to the formation of dioxotetramine ligands .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, piperidine derivatives generally exert their effects by interacting with various enzymes and receptors in the body . These interactions can lead to changes in cellular processes and biological activities.

Comparison with Similar Compounds

Ethyl 3-hydroxypiperidine-3-carboxylate can be compared with other piperidine derivatives, such as ethyl piperidine-3-carboxylate and ethyl coumarin-3-carboxylate . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The presence of the hydroxyl group in this compound makes it unique and may contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-hydroxypiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-7(10)8(11)4-3-5-9-6-8/h9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOIRMPDTDVYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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